molecular formula C19H14BrN3O4 B14001616 N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide CAS No. 49710-64-7

N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide

Cat. No.: B14001616
CAS No.: 49710-64-7
M. Wt: 428.2 g/mol
InChI Key: PHJFFPGCIPDVAA-UHFFFAOYSA-N
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Description

N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide is a complex organic compound characterized by the presence of bromine, nitro, and isoquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the bromination of isoquinoline derivatives followed by nitration and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of bromine, nitro, and isoquinoline groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

49710-64-7

Molecular Formula

C19H14BrN3O4

Molecular Weight

428.2 g/mol

IUPAC Name

N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide

InChI

InChI=1S/C19H14BrN3O4/c1-11(24)22(12(2)25)19-17(13-7-9-14(10-8-13)23(26)27)15-5-3-4-6-16(15)18(20)21-19/h3-10H,1-2H3

InChI Key

PHJFFPGCIPDVAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C2=CC=CC=C2C(=N1)Br)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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